molecular formula C19H24N4O2S B6567065 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide CAS No. 921476-49-5

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide

Cat. No. B6567065
CAS RN: 921476-49-5
M. Wt: 372.5 g/mol
InChI Key: VDSUZGGHLBRICS-UHFFFAOYSA-N
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Description

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide, also known as cyclohexylcarbamoylthiazol-4-ylacetic acid (CACTA), is a novel small molecule that has recently been developed for use in scientific research. CACTA is a member of the thiazol-4-ylacetic acid family of compounds and is synthesized via a cyclohexylcarbamoylthiazol-4-ylacetic acid-forming reaction. This compound has been found to have a wide range of applications in scientific research, including in the study of biochemical and physiological processes.

Mechanism of Action

CACTA works by binding to specific proteins in the cell and modulating their activity. It has been found to bind to G-protein coupled receptors (GPCRs), which are involved in the transmission of signals from outside the cell to the cell's interior. CACTA binds to these receptors in a manner that is both reversible and non-covalent. Once bound to the receptor, CACTA induces a conformational change in the receptor, which results in the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
CACTA has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of several G-protein coupled receptors, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the glutamate receptor mGluR1. CACTA has also been found to modulate the activity of several ion channels, including the voltage-gated calcium channel Cav1.2 and the voltage-gated potassium channel Kv1.3. Additionally, CACTA has been found to modulate the activity of several enzymes, including the enzyme cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

CACTA has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of cellular processes. However, CACTA also has some limitations. It has a short half-life in vivo, which makes it difficult to use in long-term experiments. Additionally, CACTA is not selective for any particular receptor or ion channel, which can make it difficult to study a specific process.

Future Directions

There are a number of potential future directions for research involving CACTA. One potential direction is to explore the effects of CACTA on other G-protein coupled receptors and ion channels. Additionally, further research could be conducted to explore the effects of CACTA on other enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Furthermore, research could also be conducted to explore the effects of CACTA on other cellular processes, such as cell proliferation, differentiation, and apoptosis. Finally, research could be conducted to explore the potential therapeutic applications of CACTA, such as in the treatment of cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

The synthesis of CACTA involves a two-step process. In the first step, 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamiderbamoylthiazol-4-ylacetic acid (CACTA) is synthesized from the reaction of 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamiderbamoyl chloride and thiazol-4-ylacetic acid. This reaction is carried out in the presence of a base, such as triethylamine, and the product is isolated by filtration. In the second step, the CACTA is converted to the desired compound by reacting it with 3-methylphenylacetamide. This reaction is carried out in the presence of a base, such as triethylamine, and the product is isolated by filtration.

Scientific Research Applications

CACTA has been found to have a wide range of applications in scientific research. It has been used in the study of biochemical and physiological processes, including the study of gene expression, protein synthesis, and cell signaling. CACTA has also been used in the study of drug metabolism, cellular uptake, and drug delivery. Additionally, CACTA has been used in the study of cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-13-6-5-9-15(10-13)20-17(24)11-16-12-26-19(22-16)23-18(25)21-14-7-3-2-4-8-14/h5-6,9-10,12,14H,2-4,7-8,11H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSUZGGHLBRICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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